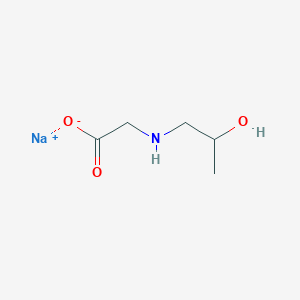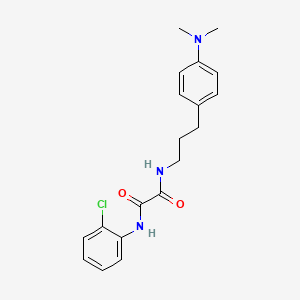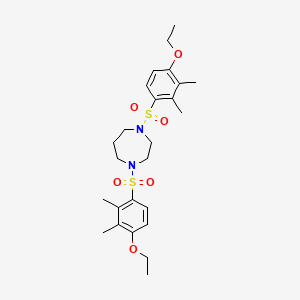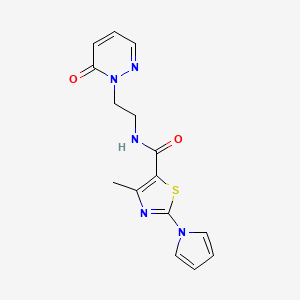
4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiosemicarbazide derivative of isoniazid (TSC-INH) is a novel compound known for its potent anti-candidal properties. It is derived from isoniazid, a well-known anti-tuberculosis drug, and thiosemicarbazide, a compound with various biological activities. TSC-INH has shown significant promise in preclinical studies, particularly in its ability to combat fungal infections such as candidiasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TSC-INH involves the condensation reaction between isoniazid and thiosemicarbazide. This reaction typically occurs under mild conditions, often in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{Isoniazid} + \text{Thiosemicarbazide} \rightarrow \text{TSC-INH} ]
Industrial Production Methods: Industrial production of TSC-INH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: TSC-INH undergoes various chemical reactions, including:
Oxidation: TSC-INH can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding hydrazine derivatives.
Substitution: TSC-INH can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with TSC-INH under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted thiosemicarbazides .
Scientific Research Applications
TSC-INH has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: TSC-INH is studied for its antifungal and antibacterial properties.
Medicine: The compound shows potential as an anti-candidal agent, particularly in treating infections caused by Candida species.
Industry: TSC-INH is explored for its use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of TSC-INH involves its interaction with fungal cell components. It is believed to inhibit the synthesis of essential proteins and enzymes in Candida species, leading to cell death. The compound targets specific pathways involved in fungal metabolism, making it an effective antifungal agent .
Comparison with Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug with antibacterial properties.
Thiosemicarbazide: Known for its broad-spectrum biological activities, including antifungal and antibacterial properties.
Comparison: TSC-INH combines the properties of both isoniazid and thiosemicarbazide, making it unique in its dual action against bacterial and fungal infections. Unlike isoniazid, which primarily targets Mycobacterium tuberculosis, TSC-INH shows significant activity against Candida species. Compared to thiosemicarbazide, TSC-INH has enhanced stability and bioavailability .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPPQDAPAFWTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)
![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)
![2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546561.png)

![N'-(2-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2546563.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2546565.png)
![N-(2-ethylphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2546566.png)
![3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546568.png)


![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2546573.png)
